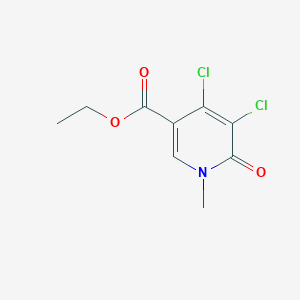![molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8](/img/structure/B1312971.png)
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Research has identified compounds containing thiazole and guanidine groups as exhibiting broad-spectrum antibacterial and antifungal activities. Synthesis efforts have focused on creating derivatives with enhanced antimicrobial properties. For example, novel 1,3-di methyl substituted guanidine compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like E.coli, Lactobacillus, A. Brassicicola, and Aspergillus Niger, showcasing the potential of these compounds in addressing microbial resistance (B. S. Rawat & S. Mehra, 2016).
Molecular Structure and Tautomeric Analysis
Quantum chemical studies have been conducted to elucidate the preferred tautomeric state of compounds containing a 2-(thiazol-2-yl)guanidine unit, crucial for understanding their chemical behavior and potential biological interactions. Such analyses reveal the divalent N(I) oxidation state upon protonation of the thiazole ring nitrogen, providing insights into the electronic structure and reactivity of these molecules (Sonam Bhatia et al., 2012).
Anti-influenza Activity
A series of guanidino-alpha-D-glucopyranosides derivatives were synthesized and tested for anti-influenza activity. These compounds demonstrate the potential of guanidine derivatives in the development of novel antiviral agents, contributing to the ongoing search for effective treatments against influenza viruses (Yong-Hua Liu & L. Cao, 2008).
Chemical Synthesis and Characterization
The synthesis of guanidine derivatives involves various chemical reactions to achieve desired structures and properties. For instance, the preparation of specific guanidine derivatives has been detailed, demonstrating the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond. Such synthetic efforts are essential for the development of new compounds with significant biological or chemical utility (Łukasz Balewski & A. Kornicka, 2021).
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPESCFUPUCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

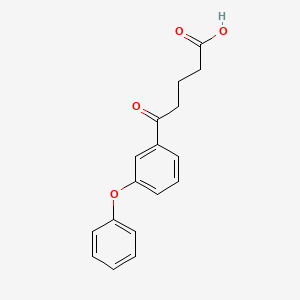
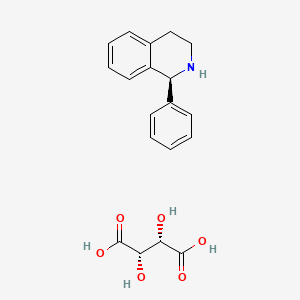
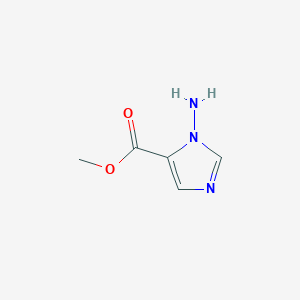
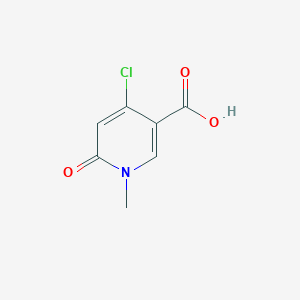
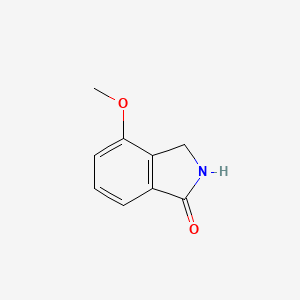
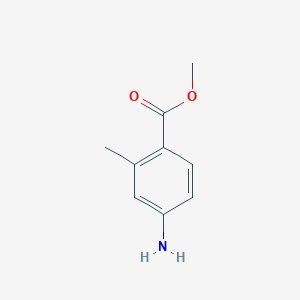
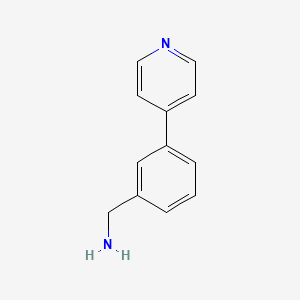
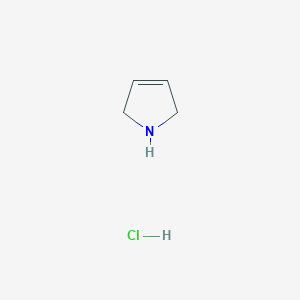
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)
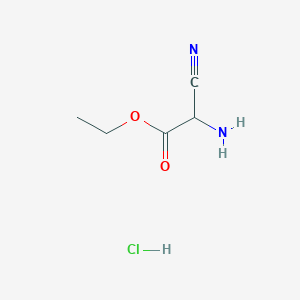
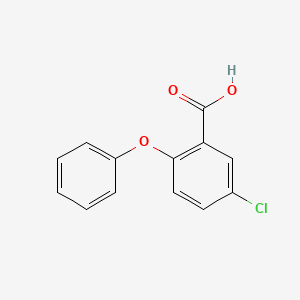

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)
